Nifursol-13C6
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Overview
Description
Nifursol-13C6 is a labeled version of Nifursol, a potent and orally active veterinary antibiotic. It is primarily used for the prevention of histomoniasis, a disease affecting poultry. The compound is labeled with six carbon-13 isotopes, making it useful for various research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nifursol-13C6 involves the incorporation of carbon-13 isotopes into the Nifursol molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of stable heavy isotopes of carbon during the synthesis process .
Industrial Production Methods
Industrial production of this compound is carried out under controlled conditions to ensure high purity and consistency. The compound is produced in specialized facilities equipped to handle stable isotopes and ensure the integrity of the labeled compound .
Chemical Reactions Analysis
Types of Reactions
Nifursol-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can alter the nitro groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformations .
Major Products
The major products formed from the reactions of this compound include various metabolites, such as 3,5-dinitrosalicyclic acid hydrazide (DNSAH), which is a metabolic marker .
Scientific Research Applications
Nifursol-13C6 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer for quantitation during drug development processes.
Biology: Employed in studies involving the metabolism and pharmacokinetics of veterinary antibiotics.
Medicine: Investigated for its potential effects on bacterial infections and its role in preventing histomoniasis.
Industry: Utilized in the production of stable isotope-labeled compounds for research purposes.
Mechanism of Action
Nifursol-13C6 exerts its effects by rapidly metabolizing to form the metabolic marker 3,5-dinitrosalicyclic acid hydrazide (DNSAH). This marker can persist for a long time, allowing for extended studies on the compound’s effects. The molecular targets and pathways involved include the inhibition of bacterial growth and the prevention of histomoniasis in poultry .
Comparison with Similar Compounds
Similar Compounds
Nifursol: The non-labeled version of Nifursol-13C6, used for similar purposes but without the carbon-13 labeling.
Other Veterinary Antibiotics: Compounds like oxytetracycline and enrofloxacin, which are also used to prevent bacterial infections in animals.
Uniqueness
This compound is unique due to its carbon-13 labeling, which makes it particularly useful for research applications involving stable isotopes. This labeling allows for precise quantitation and tracking of the compound in various biological systems .
Properties
Molecular Formula |
C12H7N5O9 |
---|---|
Molecular Weight |
371.17 g/mol |
IUPAC Name |
2-hydroxy-3,5-dinitro-N-[(E)-(5-nitrofuran-2-yl)methylideneamino](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxamide |
InChI |
InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5+/i3+1,4+1,6+1,8+1,9+1,11+1 |
InChI Key |
XXUXXCZCUGIGPP-AYIPRUOYSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=N/NC(=O)[13C]2=[13C]([13C](=[13CH][13C](=[13CH]2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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